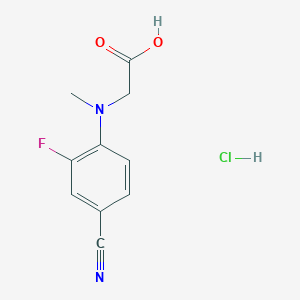

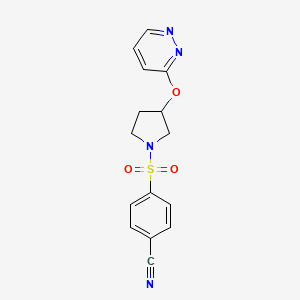

N-(4-Cyano-2-fluorophenyl)-N-methylglycine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

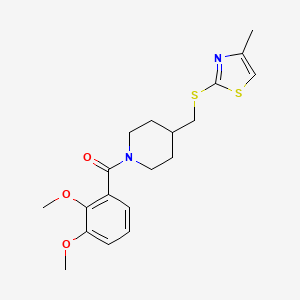

The compound N-(4-Cyano-2-fluorophenyl)-N-methylglycine hydrochloride is not directly discussed in the provided papers. However, the papers do discuss related compounds and their reactivity, which can provide insights into the behavior of similar compounds. For instance, the oxidation of N-4-hydroxyphenylglycine with tyrosinase leads to products that involve unusual cleavage of the aminophenol ring . This suggests that related compounds, such as N-(4-Cyano-2-fluorophenyl)-N-methylglycine, might also undergo unique reactions under oxidative conditions.

Synthesis Analysis

The synthesis of related compounds, such as N-aryl-α-phosphanylglycines, involves one-pot three-component reactions . These reactions proceed through intermediate stages and can be sensitive to the nature of the substituents on the aryl group. While the synthesis of this compound is not detailed, the methodologies described for similar compounds could potentially be adapted for its synthesis, taking into account the influence of the cyano and fluorine substituents on the reaction conditions and intermediates.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound can be elucidated using crystal structure analysis and solution NMR spectroscopic data . These techniques allow for the determination of the spatial arrangement of atoms within the molecule and can provide insight into the stability and reactivity of the compound. The presence of electron-withdrawing groups such as cyano and fluorine would likely influence the electronic distribution within the molecule, potentially affecting its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been studied, showing that they can undergo oxidation, hydrolysis, and decarboxylation . The presence of a cyano group in N-(4-Cyano-2-fluorophenyl)-N-methylglycine could affect its reactivity, possibly making it more susceptible to nucleophilic attack or influencing its oxidation potential. Additionally, the fluorine atom could affect the acidity of adjacent protons, altering the compound's behavior in various chemical reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, the properties of structurally related compounds provide some context. For example, α-phosphanyl amino acids exhibit increased CH acidity and sensitivity to hydrolysis compared to normal α-amino acids . This suggests that this compound may also display unique physical and chemical properties, such as solubility, stability, and reactivity, which would be influenced by its functional groups and overall molecular structure.

科学的研究の応用

Fluorescent Chemosensors

- Fluorescent chemosensors based on related compounds have been developed for detecting a variety of analytes, including metal ions, anions, and neutral molecules. These chemosensors utilize fluorophoric platforms, such as 4-methyl-2,6-diformylphenol, for high selectivity and sensitivity in detection. Such research highlights the potential of N-(4-Cyano-2-fluorophenyl)-N-methylglycine hydrochloride in developing fluorescent chemosensors due to its structural features that may allow for specific interactions with analytes (Roy, 2021).

Antibacterial and Antifungal Compounds

- Cyanobacteria-derived compounds , including amino acids and other secondary metabolites, have shown antimicrobial activities against a broad spectrum of pathogens. The structural diversity and bioactivity of these compounds, such as alkaloids and cyclic peptides, underscore the potential of this compound in antimicrobial research, possibly as a scaffold for developing new antibacterial and antifungal agents (Swain, Paidesetty, & Padhy, 2017).

Plant Stress Resistance

- Organic osmolytes like glycine betaine and proline play significant roles in plant stress resistance by mediating osmotic adjustment and protecting cellular structures under environmental stress conditions. Given its structural complexity, this compound could be investigated for similar osmoprotective or stress-protective roles in plants, potentially contributing to enhanced stress tolerance (Ashraf & Foolad, 2007).

Amyloid Imaging in Alzheimer's Disease

- Amyloid imaging ligands have been developed for measuring amyloid deposits in vivo in Alzheimer's disease patients. Compounds like N-methyl [11C] 2-(4'-methylaminophenyl)-6-hydroxy-benzothiasole show promise in early detection and evaluation of therapies. Given the importance of specific binding characteristics and fluorophoric properties, this compound could potentially be explored for similar applications in neurodegenerative disease research (Nordberg, 2007).

特性

IUPAC Name |

2-(4-cyano-2-fluoro-N-methylanilino)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O2.ClH/c1-13(6-10(14)15)9-3-2-7(5-12)4-8(9)11;/h2-4H,6H2,1H3,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVOMUKFSBTMBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C1=C(C=C(C=C1)C#N)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B2514907.png)

![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2514913.png)

![3-Amino-1-[2-(2,4-dichlorophenyl)ethyl]thiourea](/img/structure/B2514920.png)